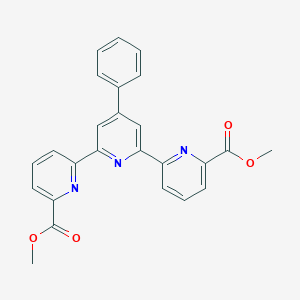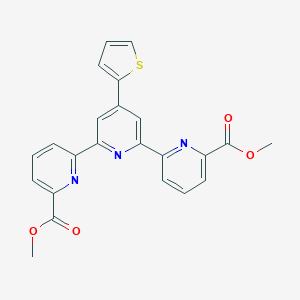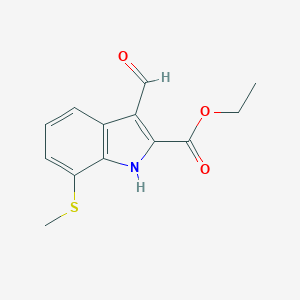
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate, also known as E105, is a synthetic dye that is commonly used in the food industry as a colorant. It is a water-soluble compound that is typically added to products such as soft drinks, candies, and baked goods to enhance their appearance. E105 is approved for use in many countries, including the United States, the European Union, and Japan.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate as a colorant involves its absorption of light in the visible spectrum, which produces a specific color. The exact mechanism of action for its use as a fluorescent probe and photosensitizer is still being studied.
Biochemical and Physiological Effects:
This compound has been shown to be non-toxic in animal studies and is considered safe for human consumption at the approved levels. However, some studies have suggested that this compound may have negative effects on the intestinal microbiota and could potentially cause allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate in lab experiments is its water solubility, which allows for easy incorporation into aqueous solutions. However, its use as a colorant may interfere with certain assays or experiments that require precise measurements of absorbance or fluorescence.
Direcciones Futuras
Future research on Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate could focus on its potential use as a photosensitizer in cancer treatment, as well as its effects on the intestinal microbiota and potential allergic reactions in humans. Additionally, further studies could investigate the use of this compound as a fluorescent probe in other biological applications.
Métodos De Síntesis
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate is synthesized through a multi-step process that involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-methoxynaphthalene-1-sulfonamido)benzoate has been extensively studied for its use as a colorant in the food industry. It has also been used as a fluorescent probe for the detection of proteins and DNA in biological samples. Additionally, this compound has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
Fórmula molecular |
C20H19NO5S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
ethyl 4-[(4-methoxynaphthalen-1-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C20H19NO5S/c1-3-26-20(22)14-8-10-15(11-9-14)21-27(23,24)19-13-12-18(25-2)16-6-4-5-7-17(16)19/h4-13,21H,3H2,1-2H3 |
Clave InChI |
JNVNZRNGSWWVLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1R)-1-(hydroxymethyl)-2-methylpropyl]tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene-5-carboxamide](/img/structure/B288076.png)

![2-({5-Methyl-2-[(methylamino)sulfonyl]phenyl}sulfanyl)benzoic acid](/img/structure/B288079.png)





![2,4-dichloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B288090.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide](/img/structure/B288091.png)
![5-fluoro-N-(6-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}-2-pyridinyl)-2-methoxybenzenesulfonamide](/img/structure/B288092.png)
![5-bromo-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288093.png)

![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)